molecular formula C11H8BrNO4 B12843690 (1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

Cat. No.: B12843690
M. Wt: 298.09 g/mol
InChI Key: ZFGQJQXMVHWYRI-KWQFWETISA-N
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Description

(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, a hydroxyl group, and an oxazolidine ring fused to an indene moiety. The presence of these functional groups and the spirocyclic framework make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-aminoalcohols with aldehydes or ketones to form the oxazolidine ring . The reaction conditions often include mild bases and solvents like toluene, with the reaction proceeding at moderate temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts such as chiral magnesium phosphate can improve enantioselectivity and overall efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool for biochemical studies.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In the industrial sector, (1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    Oxazolidine: A simpler analog without the spirocyclic structure.

    Spiro[indene-1,5’-oxazolidine]: Lacks the bromine and hydroxyl groups.

    5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione: Similar structure but without the hydroxyl group.

Uniqueness

What sets (1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione apart is its combination of functional groups and the spirocyclic framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

(1S,3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione

InChI

InChI=1S/C11H8BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3,8,14H,4H2,(H,13,15,16)/t8-,11-/m0/s1

InChI Key

ZFGQJQXMVHWYRI-KWQFWETISA-N

Isomeric SMILES

C1[C@@H](C2=C([C@]13C(=O)NC(=O)O3)C=CC(=C2)Br)O

Canonical SMILES

C1C(C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br)O

Origin of Product

United States

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